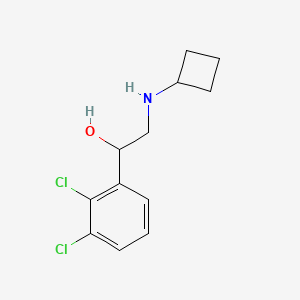
2-Cyclobutylamino-1-(2,3-dichlorophenyl)ethanol
カタログ番号 B8460340
分子量: 260.16 g/mol
InChIキー: IDIJHFCHRFNTLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06515023B2
Procedure details


To 2,3-dichlorophenyloxirane prepared in step 1 (assumed 0.3 mmol) was added cyclobutylamine (5.86 mmol, 0.5 ml). The solution was heated at 60° C. in a capped test tube overnight. The solution was diluted with water (1 ml), extracted with ethyl acetate (1 ml) and washed with water (2×1 ml). The solution was concentrated by vacuum centrifuge overnight to give 2-cyclobutylamino-1-(2,3-dichlorophenyl)ethanol and used without further purification.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]1[CH2:11][O:10]1.[CH:12]1([NH2:16])[CH2:15][CH2:14][CH2:13]1>O>[CH:12]1([NH:16][CH2:11][CH:9]([C:3]2[CH:4]=[CH:5][CH:6]=[C:7]([Cl:8])[C:2]=2[Cl:1])[OH:10])[CH2:15][CH2:14][CH2:13]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C1OC1
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)N
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (1 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×1 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated by vacuum centrifuge overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC1)NCC(O)C1=C(C(=CC=C1)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
